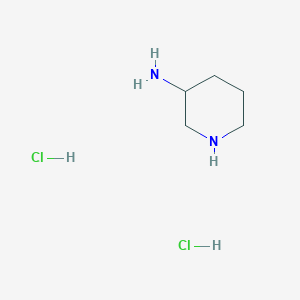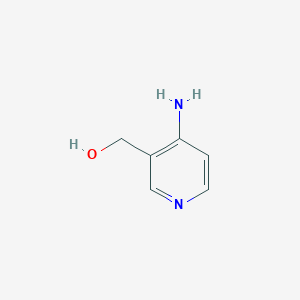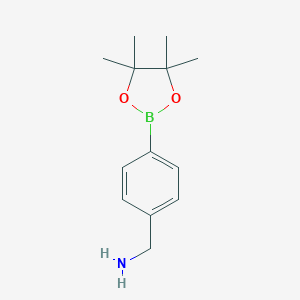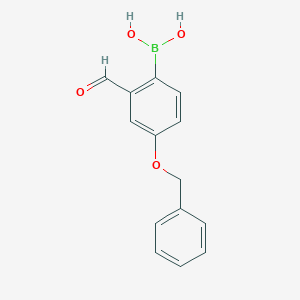![molecular formula C11H20N2O2 B111871 (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-72-0](/img/structure/B111871.png)
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the CAS Number: 1250994-64-9 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate . It is stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H22N2O2 . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid .Scientific Research Applications
Potential in Medicinal Applications
The unique stability, geometrical, and electronic properties of boron-containing molecules, akin to the structural complexity of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, have been recognized for their potential in medicinal applications. Boron clusters, for instance, exhibit promising properties that could be harnessed for drug delivery and imaging. Such molecules' ability to self-assemble in water, cross lipid bilayer membranes, and interact with cell membranes, facilitating visualization within cells via Raman and fluorescence techniques, underscores their potential utility in medical applications (C. Viňas, R. Núñez, I. Bennour, F. Teixidor, 2019).
Advances in Catalysis and Organic Synthesis
In the realm of organic synthesis, advances in base-assisted Michael addition reactions, involving the use of various organic and inorganic bases, highlight the evolving methodologies that can potentially benefit from the unique reactivity of structures like this compound. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules for pharmaceuticals and natural products (P. Thirupathi, Rekala Shalini Mamatha Jyothi, Mydhili P. Sripathi, 2022).
Photocatalytic Applications
The exploration of photocatalytic materials, like (BiO)2CO3, suggests a burgeoning field where the unique properties of certain boron-containing compounds could be applied. These materials are used in various applications, including healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The modification strategies developed to enhance the visible light-driven photocatalytic performance of such materials underscore the potential of applying complex bicyclo structures in enhancing material efficiency for environmental and energy applications (Zilin Ni, Yanjuan Sun, Yuxin Zhang, F. Dong, 2016).
Environmental and Health Impact Studies
Studies on the combustion products of gasoline additives like MMT (Methylcyclopentadienyl manganese tricarbonyl) highlight the importance of understanding the environmental and health impacts of organometallic compounds, possibly sharing some chemical behavior similarities with this compound derivatives. Such research underscores the significance of assessing the safety and environmental impact of novel compounds before their widespread application (M. Egyed, G. Wood, 1996).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)


![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)
